Tridecane

Catalog No.
S581748
CAS No.
629-50-5
M.F
C13H28
M. Wt
184.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecane

CAS Number

629-50-5

Product Name

Tridecane

IUPAC Name

tridecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

InChI

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

IIYFAKIEWZDVMP-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.0047 mg/L
Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride
4.7e-06 mg/mL at 25 °C

Synonyms

n-tridecane, tridecane

Canonical SMILES

CCCCCCCCCCCCC

The exact mass of the compound Tridecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.55e-08 m4.7e-06 mg/ml at 25 °cin water, 0.0047 mg/lvery soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride4.7e-06 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Tridecane is a high-purity, straight-chain aliphatic hydrocarbon (C13H28) that presents as a clear, colorless liquid under standard conditions. In industrial and scientific procurement, it is primarily sourced for its highly specific thermophysical and analytical properties, notably its melting point of approximately -5.5 °C and its boiling point of 234 °C [1]. Unlike broad-spectrum solvents, tridecane is typically procured for applications requiring exact carbon-number precision. These properties make it a critical baseline material for low-temperature phase change material (PCM) formulations, an indispensable calibration standard in gas chromatography, and a necessary heavier-alkane component in high-fidelity aviation fuel surrogates [2].

In applications dependent on exact thermophysical or chromatographic properties, substituting tridecane with closely related n-alkanes like dodecane (C12) or tetradecane (C14) results in systemic performance failures. For thermal energy storage, dodecane melts too low (-10 °C) and tetradecane melts too high (+5.9 °C), meaning neither can maintain the specific -5 °C thermal buffer required for targeted cold-chain logistics [1]. In analytical chemistry, retention index mapping relies on exact carbon-number anchors; omitting the C13 standard creates a 200-index-unit interpolation gap that degrades the identification accuracy of intermediate eluting compounds [2]. Furthermore, in combustion modeling, replacing tridecane with lighter alkanes skews the distillation curve and ignition delay, rendering the resulting fuel surrogate unrepresentative of real-world multi-component jet fuels[3].

Phase Transition Temperature for Sub-Zero Thermal Energy Storage

For cold thermal energy storage (CTES), the melting point of the phase change material dictates the target buffering temperature. Tridecane exhibits a melting point of -5.5 °C with a latent heat of fusion of approximately 190 J/g, making it optimal for sub-zero refrigeration applications. In contrast, dodecane melts at -10 °C, and tetradecane melts at +5.9 °C [1]. Using dodecane requires significantly more energy to reach the freezing point, while tetradecane cannot provide sub-zero cooling, making tridecane the only viable pure alkane for the -5 °C thermal window.

Evidence DimensionMelting Point and Latent Heat of Fusion
Target Compound DataTridecane: Melting point -5.5 °C, Latent heat ~190 J/g
Comparator Or BaselineDodecane: Melting point -10 °C; Tetradecane: Melting point +5.9 °C
Quantified DifferenceTridecane bridges a 15.9 °C thermal gap between C12 and C14, specifically targeting the -5 °C buffer zone.
ConditionsSolid-liquid phase transition in cold thermal energy storage (CTES) systems.

Enables precise temperature buffering for -5 °C cold-chain logistics and refrigeration, where adjacent alkanes fail to maintain the required sub-zero thermal window.

Absolute Calibration Anchor in Gas Chromatography

In detailed hydrocarbon analysis (DHA) and flavor profiling, linear retention indices (LRI) are calculated using n-alkanes as absolute anchors. Tridecane defines the exact LRI value of 1300. If a laboratory attempts to substitute tridecane with dodecane (LRI 1200) and tetradecane (LRI 1400), any compound eluting between them must be interpolated over a 200-unit gap [1]. This wide interpolation significantly increases the margin of error for identifying unknown analytes, making the physical procurement of tridecane mandatory for high-accuracy GC-FID and GC-MS workflows.

Evidence DimensionLinear Retention Index (LRI) Calibration Point
Target Compound DataTridecane: LRI = 1300
Comparator Or BaselineDodecane: LRI = 1200; Tetradecane: LRI = 1400
Quantified DifferenceProvides the exact 1300 index anchor, eliminating a 200-unit interpolation gap between C12 and C14.
ConditionsTemperature-programmed Gas Chromatography (GC-FID/GC-MS).

Indispensable for the accurate identification of unknown compounds eluting between C12 and C14 in standardized detailed hydrocarbon analysis.

Distillation Curve Matching in Aviation Fuel Surrogates

Formulating surrogates for complex aviation fuels like Jet-A or RP-1 requires matching the distillation curve and average molecular weight of the real fuel. While pure dodecane is often used as a simplified first-generation surrogate, it boils at 216 °C, which fails to capture the heavier end of the jet fuel spectrum. Incorporating tridecane (boiling point 234 °C) into multi-component mixtures significantly improves the surrogate's physical fidelity, allowing it to accurately replicate the derived cetane number (DCN) and ignition delay of actual military and commercial jet fuels during diesel engine and shock tube testing [1].

Evidence DimensionBoiling Point for Distillation Curve Matching
Target Compound DataTridecane: Boiling point 234 °C
Comparator Or BaselineDodecane: Boiling point 216 °C
Quantified DifferenceTridecane extends the surrogate distillation profile by 18 °C, accurately capturing the heavier aliphatic fractions of Jet-A/RP-1.
ConditionsMulti-component fuel surrogate formulation for combustion and ignition delay testing.

Required for high-fidelity combustion modeling and physical testing of alternative aviation fuels where a simple C12 surrogate is insufficiently representative.

Sub-Zero Cold Chain Thermal Energy Storage (CTES)

Directly leveraging its -5.5 °C melting point, tridecane is the premier organic phase change material for refrigeration, active cooling packaging, and cold-chain logistics that strictly require a -5 °C temperature buffer, outperforming dodecane and tetradecane [1].

Gas Chromatography (GC) Calibration Standards

Tridecane is an essential component in C8-C20 alkane standard mixtures. It is used to establish the exact 1300 Kovats retention index, ensuring high-accuracy identification of flavors, fragrances, and petrochemicals in GC-FID and GC-MS workflows [2].

Advanced Aviation Fuel Surrogate Formulation

Blended with other hydrocarbons, tridecane is utilized to create high-fidelity multi-component surrogates for Jet-A, JP-8, and RP-1. Its inclusion corrects the distillation curve and ignition delay discrepancies seen in simpler, dodecane-only models[3].

Physical Description

Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196 °F. Specific gravity 0.76. Boiling point 456 °F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor.
Liquid
A clear, straw-yellow, oily liquid; [CAMEO]

Color/Form

Colorless liquid
An oily straw yellow clear liquid

XLogP3

6.6

Exact Mass

184.219100893 Da

Monoisotopic Mass

184.219100893 Da

Boiling Point

455.7 °F at 760 mmHg (NTP, 1992)
235.4 °C
235.00 to 236.00 °C. @ 760.00 mm Hg

Flash Point

175 °F (USCG, 1999)
94 °C (201 °F) - closed cup

Heavy Atom Count

13

Density

0.756 (USCG, 1999) - Less dense than water; will float
0.7564 g/cu cm at 20 °C

LogP

log Kow = 6.73 (est)

Odor

Hydrocarbon odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

22.1 °F (NTP, 1992)
-5.35 °C
-5.5 °C

UNII

A3LZF0L939

GHS Hazard Statements

Aggregated GHS information provided by 456 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 456 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 454 of 456 companies with hazard statement code(s):;
H304 (94.71%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Tridecane is a colorless to straw-yellow clear oily liquid. It is not very soluble in water. n-Tridecane is found in crude oil. It is also found naturally in many edible plants as well as different foods. It has been detected in drinking water and in the tissues of various fish and animals. USE: n-Tridecane is an important commercial chemical used to make other chemicals, as a solvent and as an ingredient in gasoline and diesel and jet fuel. EXPOSURE: Workers that use n-tridecane may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in gasoline or diesel exhaust. Exposure may also occur by eating food or drinking water containing n-tridecane. If n-tridecane is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: Lung damage, severely impaired breathing, and even death can occur in humans if liquid is breathed into lungs (aspiration). No additional data on the potential for n-tridecane to cause toxic effects in humans were available. Skin irritation was observed in laboratory animals exposed by direct skin contact. Skin tumors occurred in mice following direct skin exposure combined with UV light exposure. No additional data on the potential for n-tridecane to cause cancer or other toxic effects in laboratory animals were available. Data on the potential for n-tridecane to cause birth defects or reproductive effects in laboratory animals were not available. The potential for n-tridecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

less than 0.52 mmHg (USCG, 1999)
0.05 [mmHg]
0.0375 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

629-50-5

Absorption Distribution and Excretion

... The purpose of the present study was to investigate the percutaneous absorption of JP-8 across pig ear skin and human skin in vitro and to study the effect of JP-8 exposure on the skin barrier function and irritation in Yucatan minipigs. JP-8 spiked with 5.0 microCi of radiolabeled (14)C tridecane, nonane, naphthalene or toluene (selected components of JP-8) was used for the in vitro percutaneous absorption studies with excised pig ear skin and human skin. For in vivo studies, 250 microl of JP-8 or two of its components (toluene or nonane) was placed in a Hill top chamber(R) and affixed over the marked treatment area for 24 hr. Transepidermal water loss (TEWL), skin capacitance (moisture content) and skin irritation (erythema and edema) were evaluated before treatment and at 1,2 and 24 hr after removal of the patches. The components of JP-8 such as tridecane, nonane, naphthalene and toluene permeated significantly through pig ear skin and human skin and the permeation rates were found to be proportional to their composition in JP-8. The steady state flux values of tridecane across pig ear skin and human skin did not differ significantly (P>0.05). Though the steady state flux values of nonane, naphthalene and toluene were statistically different between porcine and human skin (P<0.01), the values were close considering the large variations usually observed in the percutaneous absorption studies. Application of toluene, nonane or JP-8 increased the TEWL, JP-8 being the highest (3.5 times at 24 hr compared to baseline level). The skin moisture content decreased after the application of JP-8, though it was not significantly different (P>0.05) from the baseline level. JP-8 caused a moderate erythema and a moderate to severe edema. Though the edema decreased after 24 hr, the degree of erythema remained about the same until 24 hr. The skin irritation caused by JP-8 was greater than neat toluene or nonane. The TEWL data of toluene, nonane and JP-8 correlated well with the skin irritation data (erythema and edema). Exposure of JP-8, which contains hundreds of aliphatic and aromatic hydrocarbons, caused significant changes in the barrier function of the skin as indicated by an increase in TEWL and produced a significant erythema and edema in minipigs. Furthermore, the disruption of barrier function of skin, as indicated by increased TEWL after exposure to JP-8 might result in increased permeation of its own components and/or other chemicals exposed to skin. The present study provides further evidence that pig ear skin may be used as a model for predicting the rates of permeation of chemicals through human skin.
Dermal penetration and absorption of jet fuels in general, and JP-8 in particular, is not well understood, even though government and industry, worldwide, use over 4.5 billion gallons of JP-8 per year. Exposures to JP-8 can occur from vapor, liquid, or aerosol. Inhalation and dermal exposure are the most prevalent routes. JP-8 may cause irritation during repeated or prolonged exposures, but it is unknown whether systemic toxicity can occur from dermal penetration of fuels. The purpose of this investigation was to measure the penetration and absorption of JP-8 and its major constituents with rat skin, so that the potential for effects with human exposures can be assessed. We used static diffusion cells to measure both the flux of JP-8 and components across the skin and the kinetics of absorption into the skin. Total flux of the hydrocarbon components was 20.3 micrograms/sq cm/hr. Thirteen individual components of JP-8 penetrated into the receptor solution. The fluxes ranged from a high of 51.5 micrograms/sq cm/hr (an additive, diethylene glycol monomethyl ether) to a low of 0.334 micrograms/sq cm/hr (tridecane). Aromatic components penetrated most rapidly. Six components (all aliphatic) were identified in the skin. Concentrations absorbed into the skin at 3.5 hr ranged from 0.055 micrograms per gram skin (tetradecane) to 0.266 micrograms per gram skin (undecane). These results suggest: (1) that JP-8 penetration will not cause systemic toxicity because of low fluxes of all the components; and (2) the absorption of aliphatic components into the skin may be a cause of skin irritation.
Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.
... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).
For more Absorption, Distribution and Excretion (Complete) data for n-Tridecane (10 total), please visit the HSDB record page.

Metabolism Metabolites

Alternative fuels are being considered for civilian and military uses. One of these is S-8, a replacement jet fuel synthesized using the Fischer-Tropsch process, which contains no aromatic compounds and is mainly composed of straight and branched alkanes. Metabolites of S-8 fuel in laboratory animals have not been identified. The goal of this study was to identify metabolic products from exposure to aerosolized S-8 and a designed straight-chain alkane/polyaromatic mixture (decane, undecane, dodecane, tridecane, tetradecane, pentadecane, naphthalene, and 2-methylnaphthalene) in male Fischer 344 rats. Collected blood and tissue samples were analyzed for 70 straight and branched alcohols and ketones ranging from 7 to 15 carbons. No fuel metabolites were observed in the blood, lungs, brain, and fat following S-8 exposure. Metabolites were detected in the liver, urine, and feces. Most of the metabolites were 2- and 3-position alcohols and ketones of prominent hydrocarbons with very few 1- or 4-position metabolites. Following exposure to the alkane mixture, metabolites were observed in the blood, liver, and lungs. Interestingly, heavy metabolites (3-tridecanone, 2-tridecanol, and 2-tetradecanol) were observed only in the lung tissues possibly indicating that metabolism occurred in the lungs. With the exception of these heavy metabolites, the metabolic profiles observed in this study are consistent with previous studies reporting on the metabolism of individual alkanes. Further work is needed to determine the potential metabolic interactions of parent, primary, and secondary metabolites and identify more polar metabolites. Some metabolites may have potential use as biomarkers of exposure to fuels.
The effect of cultural conditions on inosine production were investigated in the adenine auxotroph of Corynebacterium petrophilum SB 4082. The inosine production was dependent upon the amount of adenine in the medium. The addition of 10 mg adenine and 0.5 g of yeast extract to 100 mL of medium was optimal for inosine formation. Ammonium chloride or ammonium sulfate were effective as nitrogen sources. Tridecane was utilized as a carbon source.

Wikipedia

Tridecane

Biological Half Life

12.00 Days
10.72 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/
Isolated from kerosene and gas oil fractions by fractional distillation.
ISOLATION OF N-PARAFFINS (C9-C17) FROM KEROSENE & GAS OIL FRACTIONS OF CRUDE OIL BY SELECTIVE ADSORPTION WITH MOLECULAR SIEVES OR ADDUCTION WITH UREA FOLLOWED BY FRACTIONAL DISTILLATION TO PRODUCE THE DESIRED MIXT OF N-PARAFFINS

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Petroleum Lubricating Oil and Grease Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Tridecane: ACTIVE

Analytic Laboratory Methods

The alkanes to C17 may be collected on charcoal, the higher members as particulate matter on filters, and determined by gas chromatography. /Alkanes/
Mass fragmentography analysis of emissions from animal rendering factories.
Isolation by steam distillation and analysis of sediment by gas chromatography-flame ionization.
A quantitative procedure is described for the determination of the toxic materials, alkane and methylnaphthalene compounds in shellfish tissues. Fresh shellfish (less than 100 g) was refluxed for 1 hour. The solvent was separated and extracted with C6-H14, which was then dried and concentrated and added to a silicic acid column. The column was eluted. The fractions were separated into their component hydrocarbons by gas chromatography. This procedure allowed recovery of more than 70% of the alkanes and methylnaphthalenes added to tissues, and minimum detectable levels were 0.08 to 0.15 and 0.03 to 0.04 ug/g, respectively.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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